3-[[Amino-(diaminomethylideneamino)methylidene]amino]benzoic acid;hydrochloride
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Overview
Description
3-[[Amino-(diaminomethylideneamino)methylidene]amino]benzoic acid;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino groups and a benzoic acid moiety. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[Amino-(diaminomethylideneamino)methylidene]amino]benzoic acid;hydrochloride typically involves the coupling of diaminobenzoic acid with amino groups under controlled conditions. One common method involves the use of Fmoc-amino acids to prepare preloaded diaminobenzoate resin, which is then coupled with free diaminobenzoic acid . This method yields pure products without the need for extensive purification steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using amino resins as starting materials. The process includes sequential addition of protective amino acids, followed by acidolysis and oxidative cyclization to obtain the desired product . This method is advantageous due to its simplicity and high yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[[Amino-(diaminomethylideneamino)methylidene]amino]benzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the amino groups.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
3-[[Amino-(diaminomethylideneamino)methylidene]amino]benzoic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 3-[[Amino-(diaminomethylideneamino)methylidene]amino]benzoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to sodium ion channels on nerve membranes, affecting membrane potential and blocking the generation and conduction of nerve impulses . This mechanism is similar to that of local anesthetics, making it useful in pain management and other medical applications.
Comparison with Similar Compounds
Similar Compounds
Aminobenzoic acid: A commonly used compound in pharmaceuticals and cosmetics.
Benzoic acid, 3-amino-: Another similar compound with applications in various industries.
Uniqueness
3-[[Amino-(diaminomethylideneamino)methylidene]amino]benzoic acid;hydrochloride stands out due to its unique structure, which allows for multiple functional modifications. Its hydrochloride form enhances its solubility and stability, making it more versatile compared to other similar compounds.
Properties
IUPAC Name |
3-[[amino-(diaminomethylideneamino)methylidene]amino]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2.ClH/c10-8(11)14-9(12)13-6-3-1-2-5(4-6)7(15)16;/h1-4H,(H,15,16)(H6,10,11,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSKWTHYHCQZAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C(N)N=C(N)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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